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Compound of Interest

Compound Name:

[2-Bromo-5-(2-

ethoxyethoxy)phenyl]methanamin

e

Cat. No.: B12067741 Get Quote

CAS: N/A (Specific intermediate) | Mol.[1][2] Formula: C11H16BrNO2 | Mol.[1] Weight: 274.16

g/mol [1]

Executive Summary & Retrosynthetic Analysis
The synthesis of [2-Bromo-5-(2-ethoxyethoxy)phenyl]methanamine poses three primary

chemoselective challenges:

Regioselective Bromination: Directing the halogen to the C2 position of the phenyl ring

without over-brominating or targeting the C4/C6 positions.[1]

Etherification Efficiency: Alkylating the phenol with a glycol ether chain while minimizing

elimination side products.[1]

Amine Fidelity: Converting the aldehyde to a primary amine without secondary amine

formation (dimerization) or debromination during reduction.[1]

Retrosynthetic Logic
The most robust pathway disconnects the molecule at the benzylic amine and the ether

linkage, tracing back to the commercially available 3-hydroxybenzaldehyde.[1]
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Target:
[2-Bromo-5-(2-ethoxyethoxy)phenyl]methanamine

Intermediate 1:
2-Bromo-5-(2-ethoxyethoxy)benzaldehyde

Reductive Amination
(C-N Bond Formation)

Intermediate 2:
2-Bromo-5-hydroxybenzaldehyde

Williamson Ether Synthesis
(O-Alkylation)

Starting Material:
3-Hydroxybenzaldehyde

Electrophilic Aromatic Substitution
(Regioselective Bromination)

Click to download full resolution via product page

Figure 1: Retrosynthetic disconnection showing the linear assembly from 3-

hydroxybenzaldehyde.

Detailed Synthetic Pathways[1][2][3][4][5][6]
Step 1: Regioselective Bromination
Objective: Synthesize 2-bromo-5-hydroxybenzaldehyde from 3-hydroxybenzaldehyde.[1][2][3]

[4][5]

Mechanism: Electrophilic Aromatic Substitution (EAS).[1][2]
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Regiochemistry: The hydroxyl group (-OH) at position 3 is a strong ortho/para director.[1] The

aldehyde (-CHO) at position 1 is a meta director.[1] Position 6 (which becomes C2 after

renumbering) is para to the -OH and ortho to the -CHO.[1][2] This position is electronically

favored over the sterically crowded position 2 (between OH and CHO).[1]

Protocol:

Dissolution: Suspend 3-hydroxybenzaldehyde (1.0 eq) in Dichloromethane (DCM) (20 vol).

Bromination: Cool to 0°C. Add Bromine (Br2) (1.05 eq) dropwise over 60 minutes.

Critical Control: Maintain temperature <5°C to prevent di-bromination.[1][2][6]

Reaction: Allow to warm to 25°C and stir for 12 hours. Monitor by TLC/HPLC.

Workup: Quench with saturated Na2S2O3 (Sodium thiosulfate) to remove excess bromine.

Purification: The product often precipitates upon cooling or can be recrystallized from

DCM/Heptane.[1]

Target Yield: 65-75%[1][2]

Key Impurity: 2,4-dibromo-5-hydroxybenzaldehyde.[1][2]

Step 2: O-Alkylation (Williamson Ether Synthesis)
Objective: Install the ethoxyethoxy side chain.[1]

Reagents: 2-Bromo-5-hydroxybenzaldehyde + 1-Bromo-2-ethoxyethane (or 2-Ethoxyethyl

tosylate).[1][2]

Base Selection:Potassium Carbonate (K2CO3) is preferred over NaH to avoid harsh

conditions that might degrade the aldehyde.[1]

Protocol:

Setup: Charge 2-bromo-5-hydroxybenzaldehyde (1.0 eq) and K2CO3 (2.0 eq) in DMF

(Dimethylformamide) or Acetonitrile.
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Addition: Add 1-bromo-2-ethoxyethane (1.2 eq).

Note: Sodium iodide (0.1 eq) can be added as a Finkelstein catalyst to accelerate the

reaction.[1]

Heating: Heat to 60-80°C for 4-8 hours.

Workup: Dilute with water and extract with Ethyl Acetate (EtOAc).[1][4][5][7] Wash organic

layer with brine to remove DMF.[1]

Purification: Silica gel chromatography (Hexane:EtOAc gradient).

Target Yield: 85-90%[1][2]

Step 3: Reductive Amination
Objective: Convert the aldehyde to the primary methanamine.[1]

Challenge: Direct reaction with ammonia can lead to imine instability or dimerization

(secondary amine formation).[1][2]

Solution: Use a two-step "One-Pot" procedure using Ammonium Acetate and Sodium

Cyanoborohydride, or formation of the Oxime followed by reduction.[1][2] The Oxime route is

detailed below for higher purity.

Preferred Protocol (Oxime Route):

Oxime Formation:

Dissolve 2-bromo-5-(2-ethoxyethoxy)benzaldehyde (1.0 eq) in Ethanol.

Add Hydroxylamine Hydrochloride (NH2OH[1][2]·HCl) (1.5 eq) and Sodium Acetate (1.5

eq).[1][2]

Stir at RT for 2 hours (Conversion to Oxime).

Reduction:

Option A (Mild): Add Zn dust (5.0 eq) and Acetic Acid slowly to the oxime solution.[1]
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Option B (Standard): Isolate oxime, dissolve in THF, and reduce with Borane-THF (BH3[1]

[2]·THF) complex.[1] (Avoid catalytic hydrogenation with Pd/C to prevent de-bromination).

Hydrolysis/Workup:

Quench carefully with MeOH/HCl to break boron complexes (if using BH3).[1][2]

Basify with NaOH to pH > 10.[1]

Extract with DCM.[1]

Salt Formation: Isolate as the Hydrochloride (HCl) salt by adding HCl in Dioxane/Ether to the

organic layer.[1] This ensures long-term stability.[1][2]

Experimental Workflow Diagram
Step 1: Bromination

(DCM, 0°C)
Step 2: Alkylation

(DMF, K2CO3, 60°C)
Isolated Solid Step 3: Amination

(NH2OH -> Zn/AcOH)
Purified Oil Final Salt:

HCl Salt Isolation
Precipitation

Click to download full resolution via product page

Figure 2: Sequential experimental workflow for the synthesis of the hydrochloride salt.

Key Data & Specifications
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Parameter Specification / Value Notes

Appearance
White to Off-white Solid (HCl

Salt)

Free base is likely a viscous

oil.[1][2]

1H NMR Diagnostic δ ~4.0 ppm (Benzylic CH2)
Shift confirms reduction of

CHO (δ ~10 ppm).[1][2]

Mass Spec (ESI) [M+H]+ ~ 274/276
Characteristic 1:1 Br isotope

pattern.[1][2]

Storage Hygroscopic; Store at -20°C
Amine salts can absorb

moisture.[1][2]

Safety Corrosive, Irritant
Bromine is highly toxic; handle

in fume hood.[1]

Troubleshooting & Optimization
Issue: De-bromination during Step 3.

Cause: Using Pd/C or Raney Nickel with H2.[1]

Fix: Switch to hydride reducing agents (NaBH4, LiAlH4, Zn/AcOH) which are

chemoselective for the C=N bond over the Aryl-Br bond.[1]

Issue: Low Yield in Step 2.

Cause: Competitive elimination of 1-bromo-2-ethoxyethane to vinyl ether.[1][2]

Fix: Lower temperature to 50°C and extend time. Ensure reagents are dry (anhydrous

DMF).

Issue: Dimerization (Secondary Amine).

Cause: Incomplete imine formation before reduction or insufficient ammonia source.[1]

Fix: The Oxime route (Step 3) completely eliminates dimerization risk.[1]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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